BI-167107

GPCR Structural Biology Crystallography

BI-167107 is the only β2AR agonist combining sub-nanomolar affinity (Kd=84 pM) with a ~30-hour dissociation half-life, making it essential for trapping the active-state receptor conformation in structural biology (X-ray crystallography, cryo-EM). It serves as the gold-standard balanced full agonist (Emax=100%) for quantifying ligand bias in BRET/FRET/cAMP assays. Generic β-agonists (formoterol, isoproterenol) cannot substitute—their faster off-rates fail to maintain complex stability during purification. Its scaffold is also validated for super-resolution microscopy (STED) probe development. For researchers who cannot compromise on conformational integrity or assay standardization, BI-167107 is the definitive reference tool.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
Cat. No. B606075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-167107
SynonymsBI-167107;  BI 167107;  BI167107.
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O
InChIInChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26)
InChIKeyNWQXBEWHTDRJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-167107: Ultra-High Affinity β2 Adrenergic Receptor Agonist for GPCR Structural Biology and Pharmacology Research


BI-167107 is a synthetic, small-molecule full agonist of the β2 adrenergic receptor (β2AR), a Class A G-protein-coupled receptor (GPCR), originally developed by Boehringer Ingelheim as part of a third-generation β2-agonist campaign [1]. It is characterized by its ultra-high affinity (Kd = 84 pM) and exceptionally slow dissociation rate (t1/2 ≈ 30 hours) from the receptor [2]. These properties have established it as a critical tool compound for stabilizing the active-state conformation of β2AR, enabling the first high-resolution crystal structures of the receptor in its fully active, G-protein-coupled state [3]. Unlike many clinically used β2-agonists which exhibit bias towards G-protein or β-arrestin signaling, BI-167107 serves as a balanced full agonist and a reference standard for defining maximal receptor activation (Emax = 100%) in pharmacological assays [4].

Why Standard β2-Agonists Like Formoterol or Salmeterol Cannot Substitute for BI-167107 in Structural and Biophysical Research


The utility of BI-167107 in advanced research applications, particularly structural biology and single-molecule biophysics, stems from its unique kinetic and pharmacological profile that is not shared by typical clinical or research-grade β2-agonists. Generic substitution with compounds like formoterol, salmeterol, or even isoproterenol fails because these alternatives lack the requisite combination of ultra-high affinity and slow dissociation kinetics necessary to trap and maintain the β2AR in its active conformation over experimental timescales [1]. For instance, while formoterol is a potent agonist, its dissociation half-life is significantly shorter, making it unsuitable for the extensive purification and crystallization protocols required for GPCR structural studies [2]. Conversely, while the antagonist carazolol has high affinity, it stabilizes an inactive receptor state, precluding its use for studying active-state signaling mechanisms [3]. Therefore, the selection of BI-167107 is driven by specific, quantitative performance requirements in biophysical assays that cannot be met by other agonists in the same class.

Quantitative Differentiation of BI-167107: A Comparative Evidence Guide for Procurement Decisions


Ultra-High Affinity and Slow Dissociation Enable Active-State Structural Biology

BI-167107 exhibits a receptor dissociation half-life (t1/2) of approximately 30 hours, which is orders of magnitude longer than that of physiological or commonly used research agonists like isoproterenol and epinephrine, whose dissociation half-lives are on the order of seconds [1]. This slow off-rate is directly responsible for its unique ability to stabilize the active conformation of β2AR during purification and crystallization, a feat not achievable with fast-dissociating agonists [2].

GPCR Structural Biology Crystallography Binding Kinetics

Enhanced β2AR over β1AR Selectivity Compared to Other Ligands

A fluorescent probe derived from BI-167107 (conjugated to dye KK114) demonstrates up to nine-fold selectivity for β2AR over β1AR [1]. This level of subtype selectivity is a critical differentiator from other high-affinity ligands like the antagonist carazolol, whose derived probes do not exhibit this degree of discrimination and are used for different experimental purposes (e.g., no-wash imaging) [1].

Receptor Selectivity Fluorescent Probes Microscopy Off-Target Effects

Defined as a Balanced Full Agonist Reference Standard

In a systematic comparison of 14 β2AR ligands, BI-167107 was assigned a G protein efficacy (Emax) of 100% and a β-arrestin efficacy (Emax) of 100%, serving as the reference standard for maximal activation in both signaling pathways [1]. This contrasts with clinically used agonists like salmeterol (G protein Emax = 111.8%; β-arrestin Emax = 23.26%), formoterol (G protein Emax = 104.6%; β-arrestin Emax = 99.75%), and isoproterenol (G protein Emax = 99.14%; β-arrestin Emax = 80.47%) [1].

Pharmacology Assay Development Reference Standard Signal Bias

Higher β2AR Affinity and Potency than Carazolol

BI-167107 binds to the β2 adrenergic receptor with a dissociation constant (Kd) of 84 pM, which is approximately 1.6-fold higher affinity than the commonly used high-affinity βAR antagonist carazolol, which has a Kd of 135 pM [1]. Additionally, BI-167107 demonstrates an EC50 of 0.1 nM for β2AR-mediated cAMP accumulation, confirming its high functional potency [2].

Binding Affinity Receptor Pharmacology Competition Binding Potency

Validated for Advanced Fluorescent Probe Development and STED Microscopy

The unique combination of ultra-high affinity and slow dissociation makes BI-167107 an ideal scaffold for generating functional fluorescent probes. A BI-167107-KK114 conjugate was successfully used in Stimulated Emission Depletion (STED) microscopy to resolve β2AR microdomains on live cells at native expression levels, achieving a two-fold improvement in lateral optical resolution over standard confocal microscopy [1]. This application is enabled by the parent compound's slow off-rate, which ensures the probe remains bound during the imaging process .

Fluorescent Probes STED Microscopy TR-FRET Imaging

Target Applications for BI-167107 Based on Quantified Differentiation


Stabilization and Structural Determination of Active-State GPCR Complexes

The exceptionally slow dissociation kinetics of BI-167107 (t1/2 ≈ 30 hours) are mandatory for maintaining the active conformation of β2AR during protein purification and crystallization. This enables the preparation of homogeneous, stable receptor-G protein complexes suitable for X-ray crystallography and cryo-electron microscopy (cryo-EM) [1]. Researchers should select BI-167107 when the primary objective is to solve the structure of a ligand-activated, G-protein-coupled GPCR.

Reference Standard for Calibrating Functional Assays and Bias Studies

Given its defined balanced efficacy (Emax = 100%) in both G protein and β-arrestin pathways, BI-167107 serves as the gold-standard reference agonist for normalizing data, quantifying ligand bias, and ensuring inter-assay consistency [1]. It should be included as a positive control in any BRET, FRET, or cAMP accumulation assay designed to characterize new β2AR ligands or mutants, especially when investigating biased agonism.

Development and Validation of High-Performance Fluorescent Probes for Advanced Microscopy

The sub-nanomolar affinity and slow off-rate of BI-167107 make it an ideal starting point for synthesizing functional fluorescent conjugates. Its validated use in STED microscopy for resolving receptor microdomains at native expression levels demonstrates its utility in advanced imaging workflows [1]. Laboratories developing new GPCR imaging tools should prioritize BI-167107 as a scaffold to ensure their probes retain high affinity and slow dissociation, which are critical for wash-free protocols and super-resolution imaging.

High-Sensitivity Competition Binding and Selectivity Profiling

With a Kd of 84 pM for β2AR, BI-167107 is among the highest-affinity agonists available. This property makes it a superior tracer ligand in competition binding assays for characterizing the affinities of new, potentially lower-affinity compounds at the β2AR [1]. Its demonstrated nine-fold selectivity for β2AR over β1AR in a probe format further supports its use in selectivity panels where minimizing off-target β1AR engagement is desired .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-167107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.